

Spectroscopic Profile of 4-(Methylamino)phenol: A Technical Guide

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Compound of Interest

Compound Name: 4-(Methylamino)phenol

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This guide provides a comprehensive overview of the spectroscopic data for **4-(Methylamino)phenol**, a compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with experimental protocols and data presented for clarity and comparative analysis by researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (^1H) and carbon-13 (^{13}C) NMR data for **4-(Methylamino)phenol**.

1.1. ^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **4-(Methylamino)phenol** provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-OH	4.0-7.0	Broad Singlet	1H
Aromatic H (C2-H, C6-H)	6.60-6.80	Multiplet	2H
Aromatic H (C3-H, C5-H)	6.50-6.70	Multiplet	2H
-NH	3.0-5.0	Broad Singlet	1H
-CH ₃	2.75	Singlet	3H

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the **4-(Methylamino)phenol** molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C1 (-OH)	149.0-151.0
C4 (-NHCH ₃)	140.0-142.0
C2, C6	115.0-117.0
C3, C5	114.0-116.0
-CH ₃	30.0-32.0

1.3. Experimental Protocol for NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **4-(Methylamino)phenol** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. Common solvents for phenols include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆.^[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).^[1]

- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for analysis.
- Data Acquisition:
 - ^1H NMR: A standard one-dimensional proton NMR experiment is performed. The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR experiment is conducted. The spectral width is set to cover the expected carbon chemical shift range (typically 0-200 ppm). A larger number of scans are generally required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Spectroscopic Data

The IR spectrum of **4-(Methylamino)phenol** shows characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Intensity
3200-3600	O-H stretch (phenol)	Strong, Broad
3300-3500	N-H stretch (secondary amine)	Medium
3000-3100	Aromatic C-H stretch	Medium
2850-2960	Aliphatic C-H stretch (-CH ₃)	Medium
1500-1600	Aromatic C=C ring stretch	Medium to Strong
1200-1300	C-O stretch (phenol)	Strong
1150-1250	C-N stretch	Medium

Note: The broadness of the O-H stretch is due to hydrogen bonding.[\[2\]](#)

2.2. Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): A small amount of **4-(Methylamino)phenol** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).
 - Solution: A dilute solution of the compound is prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid sample cell.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the

final absorbance or transmittance spectrum. The typical scanning range is from 4000 to 400 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

3.1. UV-Vis Spectroscopic Data

The UV-Vis spectrum of **4-(Methylamino)phenol** is characterized by absorption maxima (λ_{max}) corresponding to $\pi \rightarrow \pi^*$ transitions in the aromatic ring.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$)
Methanol	~230, ~290	Not specified
Ethanol	~232, ~295	Not specified
Water	~228, ~288	Not specified

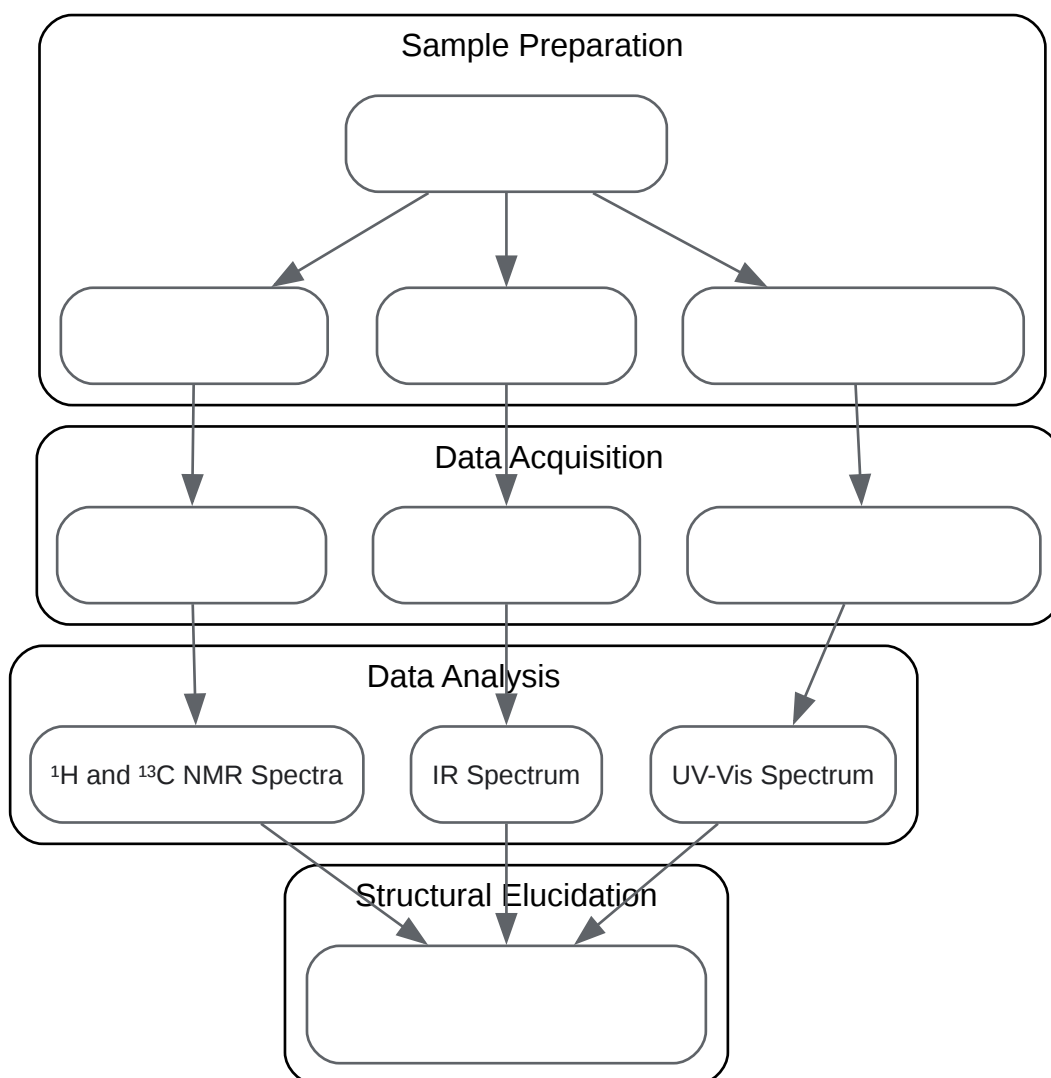
Note: The position and intensity of the absorption bands can be influenced by the solvent polarity and pH.^[3]

3.2. Experimental Protocol for UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of **4-(Methylamino)phenol** is prepared using a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used for analysis.
- **Data Acquisition:** A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The spectrum is recorded over a specific wavelength range, typically from 200 to 400 nm. The instrument measures the absorbance of the sample as a function of wavelength.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-(Methylamino)phenol**.



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Caption: General workflow for spectroscopic analysis.

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